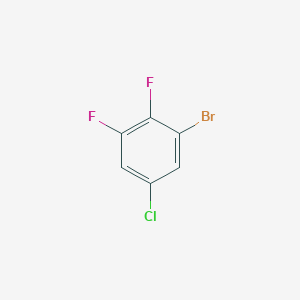

1-Bromo-5-chloro-2,3-difluorobenzene

Description

BenchChem offers high-quality 1-Bromo-5-chloro-2,3-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-2,3-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGHEPDHRHJOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-5-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-5-chloro-2,3-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, explores a probable synthetic pathway based on established chemical principles, and details its known applications, particularly in the realm of drug discovery. Furthermore, this guide presents key spectroscopic data for analytical characterization and outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Introduction: A Versatile Halogenated Building Block

1-Bromo-5-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1), also known by its IUPAC name 5-Bromo-1-chloro-2,3-difluorobenzene, is a polysubstituted benzene derivative. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and two adjacent fluorine atoms—imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms offers several reactive sites for further functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-electrophile quenching sequences. This versatility allows for the strategic introduction of this fluorinated scaffold into complex molecular architectures, a common requirement in the development of novel pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-Bromo-5-chloro-2,3-difluorobenzene is paramount for its effective application in research and development.

| Property | Value |

| CAS Number | 1060813-07-1 |

| Molecular Formula | C₆H₂BrClF₂ |

| Molecular Weight | 227.43 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 192.3 ± 35.0 °C (Predicted) |

| Density | 1.805 ± 0.06 g/cm³ (Predicted) |

-

¹H NMR: A complex multiplet in the aromatic region is expected due to spin-spin coupling between the two protons and the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display six distinct signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached halogens. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be particularly informative.

-

¹⁹F NMR: Two distinct resonances are anticipated for the two non-equivalent fluorine atoms, with their coupling patterns providing valuable information about their chemical environment.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom, aiding in the confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-F, C-Cl, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Synthesis and Reaction Pathways

A plausible and industrially scalable synthesis of 1-Bromo-5-chloro-2,3-difluorobenzene can be conceptualized through a multi-step process starting from readily available precursors. A relevant patent for the preparation of a structurally similar compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, outlines a synthetic strategy involving diazotization and reduction of a substituted aniline.[2] This approach can be adapted for the synthesis of the target molecule.

Proposed Synthetic Pathway:

Caption: Figure 1. Proposed synthetic pathway for 1-Bromo-5-chloro-2,3-difluorobenzene.

Step-by-Step Methodology (Hypothetical Protocol):

-

Diazotization: 2,3-Difluoro-5-chloroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to a temperature between 0 and 5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added portion-wise to a heated solution of copper(I) bromide (CuBr) in HBr. The diazonium group is replaced by a bromine atom, leading to the formation of 1-Bromo-5-chloro-2,3-difluorobenzene. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and extracted with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product with high purity.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific examples of marketed drugs containing the 1-Bromo-5-chloro-2,3-difluorobenzene moiety are not readily found in the public domain, its utility as a synthetic intermediate is evident. The bromine atom serves as a versatile handle for introducing various functional groups through well-established cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the construction of diverse compound libraries for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas:

The strategic incorporation of the 1-Bromo-5-chloro-2,3-difluorophenyl scaffold could be explored in the development of novel therapeutics for a range of diseases, including:

-

Oncology: As a component of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: In the synthesis of novel antibacterial or antiviral compounds.

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the fluorine atoms can aid in blood-brain barrier penetration.

-

Inflammatory Diseases: As a core fragment in the design of anti-inflammatory agents.

Illustrative Reaction Scheme in Medicinal Chemistry:

Caption: Figure 2. Suzuki coupling of 1-Bromo-5-chloro-2,3-difluorobenzene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-5-chloro-2,3-difluorobenzene.

Hazard Identification:

Based on data for structurally similar compounds, 1-Bromo-5-chloro-2,3-difluorobenzene should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-5-chloro-2,3-difluorobenzene is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a highly attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in innovative research and development endeavors.

References

- Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate. (n.d.).

- Process for preparing 1-bromo-3,5-difluorobenzene. (1997). Google Patents.

-

5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved from [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Google Docs.

- Technical Insights: Properties and Applications of 1-Bromo-3-chloro-2,5-difluorobenzene. (2025, October 1).

- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications. (2025, December). Benchchem.

-

6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. (2023, December 16). Medium. Retrieved from [Link]

-

1-Bromo-3-chloro-5-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.

Sources

An In-depth Technical Guide to Halogenated Phenyl Derivatives for Drug Discovery: Focus on 1-Bromo-3-chloro-5-fluorobenzene

Disclaimer: This guide addresses the physicochemical properties, handling, and potential applications of 1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2) . Extensive searches for the specific isomer, 1-Bromo-5-chloro-2,3-difluorobenzene, did not yield publicly available data, suggesting it may be a rare or novel compound. The following information on a closely related, well-documented isomer is provided to serve as a comprehensive template and guide for researchers and drug development professionals working with similar halogenated aromatic compounds.

Introduction: The Strategic Role of Halogenated Benzenes in Medicinal Chemistry

Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto a benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The specific arrangement of different halogens, such as bromine, chlorine, and fluorine, offers a sophisticated tool for modulating reactivity and biological activity, making these compounds essential intermediates in the development of novel therapeutics.[1] 1-Bromo-3-chloro-5-fluorobenzene, with its distinct substitution pattern, serves as a versatile precursor for a range of complex molecules, including anti-cancer agents and antibiotics.[1]

Physicochemical Properties of 1-Bromo-3-chloro-5-fluorobenzene

The precise physicochemical characteristics of a compound are fundamental to its application in synthesis and its behavior in biological systems. Below is a summary of the key properties of 1-Bromo-3-chloro-5-fluorobenzene.

| Property | Value | Source |

| CAS Number | 33863-76-2 | [2] |

| Molecular Formula | C₆H₃BrClF | [2] |

| Molecular Weight | 209.44 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 72 °C at 5 mmHg | [1] |

| Density | 1.72 g/cm³ | [] |

| Refractive Index | n20/D 1.55 | [1] |

| SMILES | FC1=CC(Cl)=CC(Br)=C1 | [2] |

| InChI Key | GGMDFPMASIXEIR-UHFFFAOYSA-N | [] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. While a comprehensive dataset for 1-Bromo-5-chloro-2,3-difluorobenzene is unavailable, a related compound, 1-Bromo-2,3-difluorobenzene, provides an example of the expected spectral characteristics.

For 1-Bromo-2,3-difluorobenzene :

-

¹H NMR (CDCl₃, 300.1 MHz), δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar)

-

¹³C NMR (CDCl₃, 75.5 MHz), δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz)

-

¹⁹F NMR (CDCl₃, 282.4 MHz), δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar)

Safety and Handling

As a halogenated aromatic compound, 1-Bromo-3-chloro-5-fluorobenzene requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Causes skin irritation.

Precautionary Measures:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

If skin irritation occurs: Get medical advice/attention.

-

Take off contaminated clothing and wash it before reuse.

Storage:

-

Store at 2 - 8 °C.[1]

Experimental Protocol: Synthesis of a Halogenated Benzene Derivative

The synthesis of specifically substituted halogenated benzenes often involves multi-step pathways. A common method for introducing a bromine atom is through a Sandmeyer reaction, starting from the corresponding aniline. The following is a representative protocol for the synthesis of 1-bromo-3,5-difluorobenzene, which illustrates the general principles that could be adapted for other isomers.

Objective: To synthesize 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline via a Sandmeyer reaction.[4]

Materials:

-

3,5-difluoroaniline

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Iodide-starch paper

-

Organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-difluoroaniline in 48% hydrobromic acid. b. Cool the mixture to below 10°C in an ice-salt bath. c. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C. d. Monitor the reaction for the presence of excess nitrous acid using iodide-starch paper. The reaction is complete when a slight excess of nitrous acid is detected.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. b. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. c. Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether. b. Wash the organic layer with saturated sodium bicarbonate solution and then with water. c. Dry the organic layer over anhydrous magnesium sulfate. d. Remove the solvent by rotary evaporation to yield the crude product. e. Purify the crude product by distillation.

Logical Relationships in Synthesis and Application

The utility of 1-Bromo-3-chloro-5-fluorobenzene stems from the distinct reactivity of its halogen substituents, which allows for selective chemical transformations. This is a key consideration in multi-step drug synthesis.

Caption: Synthetic pathways from 1-Bromo-3-chloro-5-fluorobenzene.

Conclusion

References

- Google Patents.

-

PubChem. 1-Bromo-2,5-dichloro-3-fluorobenzene. [Link]

- Google Patents.

-

PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene. [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

Sources

An In-depth Technical Guide to 1-Bromo-5-chloro-2,3-difluorobenzene: Synthesis, Characterization, and Safe Handling of a Novel Halogenated Arene

Abstract

This technical guide addresses the chemical compound 1-Bromo-5-chloro-2,3-difluorobenzene, a halogenated aromatic molecule of interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a sparsely documented compound, this guide provides a comprehensive theoretical and practical framework for its synthesis, structural elucidation, and safe handling. We will delve into a proposed synthetic pathway, detail the analytical techniques required for its unambiguous characterization, and outline the essential safety protocols for its handling in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this and similar novel chemical entities.

Fundamental Properties and Calculations

A critical first step in working with any chemical is to understand its fundamental properties. For 1-Bromo-5-chloro-2,3-difluorobenzene, we begin with its elemental composition and molecular weight.

Molecular Formula: C₆H₂BrClF₂

The molecular weight of this compound is calculated from the atomic masses of its constituent elements.

Table 1: Calculation of Molecular Weight for 1-Bromo-5-chloro-2,3-difluorobenzene

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 2 | 2.016 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Fluorine | F | 18.998 | 2 | 37.996 |

| Total | 227.435 |

The calculated molecular weight of 1-Bromo-5-chloro-2,3-difluorobenzene is 227.44 g/mol .[1] This value is a crucial parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Proposed Synthesis Pathway

Currently, a standardized, commercially available synthesis for 1-Bromo-5-chloro-2,3-difluorobenzene is not widely documented. However, based on established principles of organic chemistry for the synthesis of polysubstituted aromatic compounds, a plausible multi-step synthesis can be proposed. A common and versatile method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[2]

A potential starting material for this synthesis is 2,3-difluoroaniline. The proposed synthetic workflow is as follows:

Caption: Proposed multi-step synthesis of 1-Bromo-5-chloro-2,3-difluorobenzene.

Step-by-Step Experimental Protocol (Proposed):

-

Chlorination of 2,3-Difluoroaniline:

-

Dissolve 2,3-difluoroaniline in a suitable solvent such as glacial acetic acid.

-

Slowly add a chlorinating agent, for instance, N-chlorosuccinimide (NCS) or by bubbling chlorine gas through the solution, while maintaining a controlled temperature to prevent over-chlorination. The directing effects of the amino and fluoro groups will likely lead to a mixture of isomers, with the desired 4-chloro-2,3-difluoroaniline as one of the products.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up, typically by neutralization and extraction with an organic solvent.

-

Purification of the desired isomer, 4-chloro-2,3-difluoroaniline, will be necessary, likely through column chromatography.

-

-

Diazotization of 4-Chloro-2,3-difluoroaniline:

-

Suspend the purified 4-chloro-2,3-difluoroaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly controlled to prevent the decomposition of the resulting diazonium salt. The formation of the diazonium salt is usually indicated by a change in the color of the solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to drive the reaction to completion.

-

The crude product is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

-

Purification:

-

The organic extract is washed, dried, and the solvent is removed under reduced pressure.

-

The final product, 1-Bromo-5-chloro-2,3-difluorobenzene, will likely be obtained as a mixture with other isomers. Purification by fractional distillation under reduced pressure or preparative chromatography (HPLC or GC) is essential to isolate the desired high-purity compound.

-

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the structure of the synthesized 1-Bromo-5-chloro-2,3-difluorobenzene is paramount. A combination of spectroscopic techniques is required for this purpose.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The electron impact (EI) or chemical ionization (CI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of approximately 227.44 g/mol . A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in roughly a 3:1 ratio) should be observed for the molecular ion peak cluster.

Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups and the substitution pattern on the benzene ring. Expected characteristic absorption bands include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: ~1300-1100 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 1-Bromo-5-chloro-2,3-difluorobenzene.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts and coupling constants will be indicative of their positions relative to the halogen substituents. The proton at position 4 (between the chlorine and bromine atoms) and the proton at position 6 will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached halogen atoms. Carbons bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the positions of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at positions 2 and 3. These signals will be split by each other and will also show coupling to the neighboring protons. The magnitude of the F-F and H-F coupling constants will be invaluable in assigning the structure.

Caption: Diagram illustrating the key expected NMR coupling interactions in 1-Bromo-5-chloro-2,3-difluorobenzene.

Safety and Handling

As a novel halogenated aromatic compound, 1-Bromo-5-chloro-2,3-difluorobenzene should be handled with caution, assuming it to be hazardous until proven otherwise. The safety protocols for similar compounds should be strictly followed.[3][4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat should be worn at all times. For handling larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: All handling of the compound should be done in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Incompatible with strong oxidizing agents.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Caption: General safety workflow for handling novel halogenated aromatic compounds.

Potential Applications in Research and Development

Halogenated aromatic compounds are versatile building blocks in various fields of chemical research. Based on the applications of similar compounds, 1-Bromo-5-chloro-2,3-difluorobenzene could be a valuable intermediate in:

-

Pharmaceutical Synthesis: The unique substitution pattern of this molecule can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. It could be used in the synthesis of novel bioactive molecules for various therapeutic areas.[6]

-

Agrochemical Development: Many modern pesticides and herbicides contain halogenated aromatic moieties. This compound could serve as a precursor for new agrochemicals with improved efficacy and selectivity.[6]

-

Materials Science: Fluorinated aromatic compounds are often used in the synthesis of liquid crystals, polymers, and other advanced materials with specific electronic and physical properties.

Conclusion

While 1-Bromo-5-chloro-2,3-difluorobenzene is not a widely characterized compound, this guide provides a comprehensive roadmap for its synthesis, identification, and safe use in a research setting. By following the proposed synthetic route and employing the detailed analytical characterization methods, researchers can confidently prepare and validate this novel molecule. Adherence to the outlined safety protocols is essential to ensure the well-being of laboratory personnel. The potential applications of this compound as a building block in various fields of chemical innovation are significant, and this guide serves as a foundational resource for its exploration.

References

-

PubChem. 1-Bromo-2,5-dichloro-3-fluorobenzene. Retrieved from [Link]

-

PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved from [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

PubChem. 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]

- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.

Sources

- 1. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

1H NMR spectrum of 1-Bromo-5-chloro-2,3-difluorobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-5-chloro-2,3-difluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Bromo-5-chloro-2,3-difluorobenzene, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. We will deconstruct the theoretical basis for the expected spectrum, focusing on the nuanced effects of multiple halogen substituents on proton chemical shifts and the complex spin-spin coupling networks, particularly long-range proton-fluorine (¹H-¹⁹F) interactions. This guide further presents a validated experimental protocol for acquiring a high-fidelity spectrum and outlines a systematic approach to its interpretation, including the use of decoupling techniques to ensure unambiguous signal assignment. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for rigorous structural elucidation.

Introduction: The Structural Challenge

1-Bromo-5-chloro-2,3-difluorobenzene is a highly functionalized benzene ring, presenting a unique substitution pattern that is valuable for creating complex molecular architectures. Accurate and unambiguous structural verification is paramount in its application, and ¹H NMR spectroscopy serves as the primary analytical tool for this purpose.

The molecule contains two non-equivalent aromatic protons, whose spectral appearance is governed by a confluence of electronic and spatial factors:

-

Substituent Effects: The four halogen atoms (Br, Cl, F, F) exert distinct inductive and mesomeric effects, modulating the electron density at the proton positions and thus their chemical shifts.

-

Spin-Spin Coupling: The protons are coupled not only to each other but also to the two magnetically active fluorine-¹⁹ nuclei, resulting in complex multiplet patterns that encode a wealth of structural information.

This guide will systematically predict and explain these features, providing the theoretical foundation required to interpret the experimental spectrum with confidence.

Theoretical ¹H NMR Spectrum Prediction

A robust understanding of the spectrum begins with a theoretical prediction based on fundamental NMR principles. The structure and numbering scheme are shown below.

Figure 1: Structure of 1-Bromo-5-chloro-2,3-difluorobenzene with IUPAC numbering. The two aromatic protons are at the C-4 and C-6 positions.

Chemical Shift (δ) Analysis

The chemical shifts of the aromatic protons (H-4 and H-6) are influenced by the surrounding substituents. We can estimate their positions by starting with the chemical shift of benzene (δ ≈ 7.3 ppm) and applying additive substituent chemical shift (SCS) increments. However, in a crowded system like this, simple additivity rules provide only a rough approximation. A more nuanced analysis considers the specific position of each substituent relative to each proton.

-

H-4: This proton is positioned ortho to a fluorine atom (F-3), meta to a chlorine atom (Cl-5), and meta to another fluorine atom (F-2). The strong electron-withdrawing nature of the adjacent fluorine is expected to be the dominant factor, causing a significant downfield shift.[1][2]

-

H-6: This proton is ortho to a bromine atom (Br-1) and meta to a fluorine atom (F-2). Both bromine and fluorine are deshielding, suggesting this proton will also resonate downfield from benzene.[3]

Comparing the two, the direct ortho relationship of H-4 to a highly electronegative fluorine atom likely results in greater deshielding compared to H-6, which is ortho to the less electronegative bromine atom. Therefore, we predict that δ(H-4) > δ(H-6) . Both signals are expected in the aromatic region, likely between δ 7.0 and 8.0 ppm.

Spin-Spin Coupling (J) Analysis

The multiplicity of each proton signal is determined by its coupling to all other magnetically active nuclei. In this molecule, this involves one other proton and two fluorine atoms. The key interactions are visualized in the diagram below.

Caption: Key through-bond coupling interactions in 1-Bromo-5-chloro-2,3-difluorobenzene.

-

Proton-Proton (H-H) Coupling: H-4 and H-6 are meta to each other. This four-bond coupling (⁴JHH) is typically small, in the range of 2-3 Hz.[4]

-

Proton-Fluorine (H-F) Coupling: These couplings are generally larger and operate over longer ranges than H-H couplings.[5][6]

-

H-4 Couplings:

-

It couples to F-3 via three bonds (ortho coupling, ³JHF), which is typically the largest H-F coupling in aromatic systems, often in the range of 6-10 Hz.

-

It couples to F-2 via four bonds (meta coupling, ⁴JHF), which is smaller, typically 4-8 Hz.

-

-

H-6 Couplings:

-

It couples to F-2 via five bonds (para coupling, ⁵JHF), which is usually the smallest, often 0-3 Hz.[7]

-

It couples to F-3 via four bonds (meta coupling, ⁴JHF), with a typical magnitude of 4-8 Hz.

-

-

Predicted Multiplet Structures

Based on the coupling analysis, each proton signal will be split by one other proton and two fluorine nuclei.

-

Signal for H-4: This proton will be split by H-6 (small coupling), F-3 (large coupling), and F-2 (medium coupling). The expected pattern is a doublet of doublet of doublets (ddd) .

-

Signal for H-6: This proton will be split by H-4 (small coupling), F-3 (medium coupling), and F-2 (very small coupling). This will also likely appear as a doublet of doublet of doublets (ddd) , though the splitting from ⁵JHF might not be fully resolved, potentially simplifying the pattern to a doublet of doublets.

Summary of Predicted Parameters

The predicted spectral parameters are summarized in the table below. These values are estimates based on literature data for similar structures and serve as a guide for interpretation.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Nucleus | Coupling Type | Predicted J (Hz) |

| H-4 | ~7.5 - 7.8 | ddd | F-3 | ³JHF (ortho) | 6.0 - 10.0 |

| F-2 | ⁴JHF (meta) | 4.0 - 8.0 | |||

| H-6 | ⁴JHH (meta) | 2.0 - 3.0 | |||

| H-6 | ~7.2 - 7.5 | ddd | F-3 | ⁴JHF (meta) | 4.0 - 8.0 |

| H-4 | ⁴JHH (meta) | 2.0 - 3.0 | |||

| F-2 | ⁵JHF (para) | 0 - 3.0 |

Experimental Design & Validation

Acquiring a high-quality, interpretable spectrum requires careful experimental design. The protocol described here is designed to be self-validating by incorporating a crucial decoupling experiment.

Standard ¹H NMR Acquisition Protocol

-

Sample Preparation:

-

Dissolve ~5-10 mg of 1-Bromo-5-chloro-2,3-difluorobenzene in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz or higher recommended):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

-

Set the sample temperature to a constant value, typically 298 K (25 °C).

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (e.g., 'zg30') experiment with a 30° flip angle is appropriate.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals, including the reference, are captured.

-

Acquisition Time (AT): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation between scans.

-

Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Validation via ¹⁹F Decoupling

The complexity of the ¹H spectrum arises primarily from the H-F couplings. A ¹⁹F decoupling experiment provides definitive proof of these interactions and simplifies the spectrum for unambiguous assignment. This is a cornerstone of a trustworthy and self-validating protocol.

Workflow:

-

Acquire Standard ¹H Spectrum: Follow the protocol in section 3.1. This is the "coupled" spectrum.

-

Set Up Decoupling Experiment:

-

Switch the spectrometer to a ¹H observe, ¹⁹F decouple mode.

-

Apply a broadband ¹⁹F decoupling pulse sequence during the ¹H acquisition.

-

-

Acquire Decoupled ¹H Spectrum: Use the same acquisition parameters as the standard spectrum.

-

Compare Spectra:

-

In the ¹⁹F-decoupled spectrum, all H-F couplings will be removed.

-

The complex ddd signal for H-4 should collapse into a simple doublet , split only by the ⁴JHH coupling to H-6.

-

Similarly, the ddd signal for H-6 should collapse into a doublet , split by the same ⁴JHH coupling.

-

The observation of this collapse validates the presence and influence of the H-F couplings and confirms that H-4 and H-6 are indeed coupling partners.

-

Caption: Workflow for spectral validation using ¹⁹F decoupling.

Conclusion

The ¹H NMR spectrum of 1-Bromo-5-chloro-2,3-difluorobenzene is predicted to show two distinct signals in the aromatic region, corresponding to H-4 and H-6. Both signals are expected to be complex doublet of doublet of doublets due to a network of small H-H meta-coupling and larger, long-range H-F couplings. A systematic approach combining theoretical prediction with a robust experimental plan, critically including a ¹⁹F decoupling experiment for validation, allows for the complete and confident elucidation of the molecule's structure. This guide provides the foundational knowledge and practical methodology for scientists to successfully tackle the analysis of this and other complex halogenated aromatic systems.

References

-

Jasperse, K. "Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead.

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Alfa Chemistry. "19F Coupling Constants Table."

-

University of Regensburg. "Chemical shifts."

-

Magritek. "5-Bromo-1,2,3-trifluorobenzene."

-

ChemicalBook. "1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum."

-

Afonin, A. V., et al. "An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene." Magnetic Resonance in Chemistry, 48(10), 769-776. (2010).

-

Tarpley, A. R., & Goldstein, J. H. "Nuclear Magnetic Resonance Spectra of 1,2,3- and 1,2,4- Tribromobenzenes." Journal of Molecular Spectroscopy, 39(2), 275-280. (1971).

-

Abraham, R. J., Mobli, M., & Smith, R. J. "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation." Magnetic Resonance in Chemistry, 42(5), 436-449. (2004).

-

Abraham, R. J., Warne, M. A., & Griffiths, L. "Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes." Journal of the Chemical Society, Perkin Transactions 2, (10), 1751-1759. (1997).

-

Freire, F., et al. "Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides." Chemical Communications, 55(10), 1419-1422. (2019).

-

Chemistry LibreTexts. "5.5: Chemical Shift."

-

Moodle, JoVE Science Education Database. "NMR Spectroscopy of Benzene Derivatives."

-

Williamson, M. P., & O'Connell, T. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society, 145(36), 19835–19843. (2023).

-

University of Calgary. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms."

-

University of Manchester. "Spin-Spin Coupling."

Sources

Introduction: The Analytical Imperative for Fluorinated Aromatics

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 1-Bromo-5-chloro-2,3-difluorobenzene

In modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Bromo-5-chloro-2,3-difluorobenzene stands as a key building block in this domain, a versatile intermediate whose distinct substitution pattern offers multiple avenues for synthetic elaboration.[3]

Given the criticality of this compound, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose, and specifically, ¹⁹F NMR offers unparalleled advantages. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[4] Furthermore, the vast chemical shift dispersion of ¹⁹F NMR, often spanning over 700 ppm, provides exceptional resolution, allowing for the clear distinction of non-equivalent fluorine environments within a molecule.[4][5]

This guide provides an in-depth, field-proven framework for the ¹⁹F NMR analysis of 1-bromo-5-chloro-2,3-difluorobenzene. It moves beyond a simple recitation of parameters to explain the causal relationships between molecular structure and spectral appearance, empowering researchers to not only acquire high-quality data but also to interpret it with confidence and authority.

Part 1: Theoretical Foundation - Predicting the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of 1-bromo-5-chloro-2,3-difluorobenzene is dictated by two primary factors: the chemical shift (δ) of each fluorine nucleus and the spin-spin (J) coupling interactions with neighboring nuclei.

Chemical Shift (δ): The Electronic Environment

The two fluorine atoms, F-2 and F-3, are chemically non-equivalent due to the asymmetric substitution on the benzene ring. Their distinct electronic environments will result in two separate resonances in the ¹⁹F NMR spectrum.

-

F-2: This fluorine is positioned ortho to a bromine atom and meta to a chlorine atom.

-

F-3: This fluorine is positioned ortho to a hydrogen atom (H-4) and meta to the bromine atom.

The chemical shift is highly sensitive to the inductive and resonance effects of neighboring substituents.[6] Electron-withdrawing groups, like halogens, generally cause a downfield shift (deshielding) of the fluorine resonance.[6] The precise chemical shift values are influenced by the complex interplay of these effects. For aromatic fluorines, the typical chemical shift range is between -100 ppm and -200 ppm relative to the standard reference, CFCl₃.[7][8] Based on the substitution pattern, we can anticipate two distinct signals within this region.

Spin-Spin Coupling (J): The Connectivity Map

Spin-spin coupling provides through-bond connectivity information, manifesting as the splitting of NMR signals into multiplets. For 1-bromo-5-chloro-2,3-difluorobenzene, we must consider both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings. These coupling constants are generally larger than those observed in ¹H NMR.[5]

-

Homonuclear Coupling (³JFF): The two fluorine atoms at positions 2 and 3 are ortho to each other. This three-bond coupling (F-C-C-F) is expected to be significant, with typical values for ortho ¹⁹F-¹⁹F coupling in aromatic systems being around 21 Hz.[9] This will cause the signal for F-2 to be split into a doublet by F-3, and reciprocally, the signal for F-3 will be split into a doublet by F-2.

-

Heteronuclear Coupling (JFH): The fluorine nuclei will also couple to the two protons on the ring, H-4 and H-6.

-

F-2 Couplings:

-

³JFH (meta): Coupling to H-4.

-

⁵JFH (para): Coupling to H-6.

-

-

F-3 Couplings:

-

³JFH (ortho): Coupling to H-4.

-

⁴JFH (meta): Coupling to H-6.

-

-

The magnitude of these couplings typically follows the order: ortho > meta > para. The ortho ³JFH coupling will be the largest of the F-H couplings, further splitting the F-3 signal. The smaller meta and para couplings will add more complex splitting patterns to both fluorine signals, resulting in each resonance appearing as a "doublet of multiplets."

The following diagram illustrates the key coupling interactions within the molecule.

Caption: Spin-spin coupling network in 1-bromo-5-chloro-2,3-difluorobenzene.

Predicted Spectral Data Summary

The following table summarizes the anticipated spectral features. Precise values can vary based on solvent and temperature.

| Nucleus | Predicted Signal Multiplicity (Coupled) | Predicted Signal Multiplicity (¹H Decoupled) | Key Coupling Interactions |

| F-2 | Doublet of Doublets of Doublets (ddd) | Doublet (d) | ³JFF, ³JFH (meta), ⁵JFH (para) |

| F-3 | Doublet of Doublets of Doublets (ddd) | Doublet (d) | ³JFF, ³JFH (ortho), ⁴JFH (meta) |

Part 2: Experimental Protocol - A Self-Validating Workflow

Acquiring a high-quality ¹⁹F NMR spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following protocol is designed to be a self-validating system, ensuring reproducible and accurate results.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Analyte Purity: Ensure the 1-bromo-5-chloro-2,3-difluorobenzene sample is of sufficient purity. Impurities may introduce extraneous signals, complicating analysis.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low viscosity and good solubilizing power for many organic compounds. Acetone-d₆ or DMSO-d₆ are viable alternatives if solubility is an issue.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent.[10] This concentration is typically sufficient to achieve a high signal-to-noise ratio in a reasonable number of scans without causing issues like line broadening due to aggregation.

-

Filtration: To ensure the best possible resolution and avoid shimming problems, filter the final solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[10] This removes any particulate matter.

-

Internal Standard (Optional but Recommended): While CFCl₃ is the primary reference standard (0 ppm), it is volatile and can be inconvenient.[4] An internal secondary standard such as fluorobenzene or trifluorotoluene can be added if precise, reproducible chemical shift referencing against a known internal compound is required.

NMR Spectrometer Configuration and Data Acquisition

The following parameters are provided as a robust starting point for a 500 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Nucleus | ¹⁹F | Direct observation of the fluorine signals. |

| Transmitter Offset | ~ -140 ppm | Centers the spectral window in the expected region for aromatic fluorines to maximize excitation efficiency.[7] This should be adjusted based on a preliminary wide-sweep scan if the exact shifts are unknown. |

| Spectral Width (SW) | 250 - 300 ppm (~125,000 Hz on a 500 MHz) | The wide chemical shift range of ¹⁹F necessitates a large spectral width to prevent aliasing (folding) of peaks from outside the window into the spectrum.[4][7] |

| Acquisition Time (AT) | 1.0 - 2.0 s | Determines the digital resolution of the spectrum. This value provides a good balance between resolution and experiment time. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for the magnetization to return to equilibrium between scans. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[5] |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum signal intensity for each scan. This value is specific to the probe and should be calibrated regularly. |

| Number of Scans (NS) | 8 - 64 | Signal-to-noise improves with the square root of the number of scans. Adjust as needed based on sample concentration. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. Ensure it is stable and recorded. |

| Decoupling | None (for coupled spectrum), ¹H decoupling (for simplified spectrum) | Acquire a standard 1D spectrum first to observe all couplings. A second, ¹H-decoupled spectrum (¹⁹F{¹H}) is invaluable for simplifying the multiplets to doublets, confirming the F-F coupling.[11] |

Experimental Workflow Diagram

The following workflow ensures a systematic approach to data acquisition and analysis.

Caption: Systematic workflow for ¹⁹F NMR analysis.

Part 3: Spectral Interpretation and Structural Confirmation

Analysis of the ¹H-Decoupled Spectrum

The logical first step in interpretation is to analyze the simpler ¹H-decoupled spectrum.

-

Observation: You will observe two signals, both of which are clean doublets.

-

Causality: The doublet structure arises solely from the mutual ortho coupling (³JFF) between F-2 and F-3. The splitting of each doublet (the distance between the two lines) will be identical and corresponds to the ³JFF coupling constant, expected to be ~21 Hz.[9] This immediately confirms the presence of two adjacent fluorine atoms on the aromatic ring.

Analysis of the Coupled Spectrum

Comparing the coupled spectrum to the decoupled one allows for the assignment of the F-H couplings.

-

Observation: The two doublets observed previously will now appear as more complex multiplets.

-

Causality and Assignment:

-

One of the signals will exhibit a large splitting pattern consistent with an ortho F-H coupling (³JFH). This signal can be definitively assigned to F-3 , which is ortho to H-4.

-

The other signal will lack this large ortho F-H coupling and will instead show smaller meta and para F-H couplings. This signal can be assigned to F-2 .

-

-

Measurement: By carefully analyzing the multiplet structures, one can extract the various JFH coupling constants, providing a complete and unambiguous structural confirmation of the molecule.

Conclusion: A Powerful Tool for Drug Discovery

The ¹⁹F NMR analysis of 1-bromo-5-chloro-2,3-difluorobenzene is a clear demonstration of the power of this technique. By understanding the underlying principles of chemical shift and spin-spin coupling, and by employing a rigorous, self-validating experimental workflow, researchers can achieve unambiguous structural elucidation. This level of analytical certainty is not merely academic; it is a critical requirement in the high-stakes environment of drug discovery and development, where the precise identity and purity of every intermediate can dictate the success of a synthetic campaign and the ultimate viability of a drug candidate.[2][12][13] The methods described herein provide a robust foundation for the confident characterization of this and other vital fluorinated building blocks.

References

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3804. Available at: [Link]

-

University of Ottawa NMR Facility. (n.d.). ¹⁹Fluorine NMR. Available at: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Neukirch, M., von der Hocht, I., et al. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. Available at: [Link]

-

Gill, A., & Yu, D. (2019). New Frontiers and Developing Applications in ¹⁹F NMR. Molecules, 24(16), 2949. Available at: [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). F19 detection. Available at: [Link]

-

Magritek. (2021). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

-

Western University, Department of Chemistry. (2013). NMR Sample Preparation. Available at: [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Cormanich, R. A., et al. (2011). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 51(1), 101-106. Available at: [Link]

-

National Institutes of Health (NIH). (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

-

Henry, R., et al. (2021). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(1), 69-77. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Medicinal Chemistry, 13(15), 1385-1411. Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to ¹⁹F NMR and its role in drug screening. Drug Discovery Today: Technologies, 32, 27-35. Available at: [Link]

-

Mashio, A., et al. (2023). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5406. Available at: [Link]

-

AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 5(2), 183-185. Available at: [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. F19 detection [nmr.chem.ucsb.edu]

- 8. azom.com [azom.com]

- 9. tandfonline.com [tandfonline.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. magritek.com [magritek.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

A Technical Guide to the Solubility of 1-Bromo-5-chloro-2,3-difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-5-chloro-2,3-difluorobenzene is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility characteristics of 1-Bromo-5-chloro-2,3-difluorobenzene based on its molecular structure and the physicochemical properties of analogous compounds. Due to the absence of empirical data in the public domain for this specific isomer, this document emphasizes theoretical prediction and furnishes a detailed, field-proven experimental protocol for the systematic determination of its solubility. This guide is intended to empower researchers to make informed decisions regarding solvent selection and to generate reliable, in-house solubility data.

Introduction: The Significance of Solubility in Synthesis and Development

The solubility of a compound is a critical physical property that dictates its behavior in a solution. For a synthetic building block like 1-Bromo-5-chloro-2,3-difluorobenzene, solubility directly impacts reaction kinetics, choice of purification methods such as crystallization, and the feasibility of formulation for biological screening. An inappropriate solvent can lead to poor reaction yields, difficulties in product isolation, and inaccurate results in downstream applications.

This guide addresses the current information gap regarding the solubility of 1-Bromo-5-chloro-2,3-difluorobenzene. By leveraging established chemical principles and providing a robust experimental framework, we aim to equip scientists with the necessary tools to effectively work with this compound.

Molecular Profile and Predicted Physicochemical Properties

Table 1: Physicochemical Properties of 1-Bromo-5-chloro-2,3-difluorobenzene and Related Isomers

| Property | 1-Bromo-5-chloro-2,3-difluorobenzene (Predicted) | 1-Bromo-3-chloro-2,5-difluorobenzene[1] | 1-Bromo-3-chloro-5-fluorobenzene[2] | 1-Bromo-3-chloro-2,4-difluorobenzene |

| Molecular Formula | C₆H₂BrClF₂ | C₆H₂BrClF₂[1] | C₆H₃BrClF | C₆H₂BrClF₂ |

| Molecular Weight ( g/mol ) | 227.43 | 227.43[1] | 209.44[2] | 227.43 |

| Predicted LogP | ~3.5 - 4.0 | Not Available | 3.24 | 3.4 |

| Hydrogen Bond Donors | 0 | 0[1] | 0 | 0 |

| Hydrogen Bond Acceptors | 2 (Fluorine atoms) | 2 (Fluorine atoms) | 1 (Fluorine atom) | 2 (Fluorine atoms) |

| Appearance | Likely a colorless to light yellow liquid | Not Available | Colorless to light yellow clear liquid[2] | Not Available |

Note: LogP (the logarithm of the partition coefficient between octanol and water) is a measure of a compound's lipophilicity. Higher LogP values indicate lower water solubility and higher solubility in nonpolar organic solvents.

The molecular structure of 1-Bromo-5-chloro-2,3-difluorobenzene is characterized by a benzene ring substituted with four halogen atoms. This structure imparts several key characteristics that govern its solubility:

-

Aromatic Core: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Halogen Substituents: The presence of bromine, chlorine, and fluorine atoms introduces polarity to the molecule due to their electronegativity. However, the symmetrical arrangement of these substituents can influence the overall molecular dipole moment.

-

Lack of Hydrogen Bonding: The absence of hydrogen bond donors significantly limits its solubility in protic solvents like water and alcohols.[1]

Based on these features, 1-Bromo-5-chloro-2,3-difluorobenzene is predicted to be a nonpolar to weakly polar molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This means that a solute will dissolve best in a solvent that has a similar polarity.

Solubility in Nonpolar Solvents

Given its predominantly nonpolar character, 1-Bromo-5-chloro-2,3-difluorobenzene is expected to exhibit high solubility in nonpolar organic solvents.

-

Examples of suitable nonpolar solvents:

-

Hexane

-

Toluene

-

Carbon tetrachloride

-

Diethyl ether

-

In these solvents, the primary intermolecular interactions will be London dispersion forces, which are favorable between the aromatic ring of the solute and the nonpolar solvent molecules.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents possess a dipole moment but lack acidic protons. The solubility of 1-Bromo-5-chloro-2,3-difluorobenzene in these solvents will depend on the balance between its own polarity and that of the solvent.

-

Examples of polar aprotic solvents:

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

It is anticipated that the compound will be soluble in many of these solvents, particularly those with moderate polarity. Solvents like DMF and DMSO, which are highly polar, may be effective due to their ability to induce dipoles and engage in dipole-dipole interactions.

Solubility in Polar Protic Solvents

Polar protic solvents contain at least one hydrogen atom connected directly to an electronegative atom and are capable of hydrogen bonding.

-

Examples of polar protic solvents:

-

Water

-

Methanol

-

Ethanol

-

Due to its inability to donate hydrogen bonds and its significant nonpolar surface area, 1-Bromo-5-chloro-2,3-difluorobenzene is predicted to have very low solubility in polar protic solvents like water.[5] Its solubility in alcohols such as methanol and ethanol is expected to be limited but may be greater than in water due to the presence of the nonpolar alkyl chains in the alcohol molecules.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-Bromo-5-chloro-2,3-difluorobenzene in a range of organic solvents.

Materials and Equipment

-

1-Bromo-5-chloro-2,3-difluorobenzene (solute)

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for determining the solubility of 1-Bromo-5-chloro-2,3-difluorobenzene.

Step-by-Step Methodology

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of 1-Bromo-5-chloro-2,3-difluorobenzene in a solvent in which it is freely soluble (e.g., acetonitrile or a solvent from the test panel).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve.

-

-

Sample Preparation:

-

Into separate, labeled vials, add an excess amount of 1-Bromo-5-chloro-2,3-difluorobenzene. The exact amount should be recorded, but it is crucial that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the test solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solute.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Accurately dilute the aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC.

-

-

Data Interpretation:

-

Using the calibration curve, determine the concentration of 1-Bromo-5-chloro-2,3-difluorobenzene in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

-

Safety Considerations

While a specific Safety Data Sheet (SDS) for 1-Bromo-5-chloro-2,3-difluorobenzene is not widely available, related halogenated benzenes are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[6] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

The solubility of 1-Bromo-5-chloro-2,3-difluorobenzene in organic solvents is a critical parameter for its successful application in research and development. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents. However, these predictions must be validated through empirical testing. The detailed experimental protocol provided in this guide offers a robust methodology for generating accurate and reliable solubility data. This information will enable scientists to optimize reaction conditions, streamline purification processes, and advance their research objectives.

References

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-5-chloro-2,3-difluorobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 1-Bromo-5-chloro-2,3-difluorobenzene, a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The proposed synthesis is a robust three-step process commencing with the commercially available starting material, 1-chloro-2,3-difluorobenzene. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents the information in a clear, accessible format for researchers and professionals in drug development.

I. Introduction and Strategic Overview

1-Bromo-5-chloro-2,3-difluorobenzene is a polysubstituted aromatic compound whose structural complexity and specific substitution pattern make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. The presence of multiple halogen atoms offers distinct reactivity profiles, allowing for selective functionalization through various cross-coupling reactions.

The synthetic strategy detailed herein is designed for efficiency, scalability, and is based on well-established chemical transformations. The pathway begins with the nitration of 1-chloro-2,3-difluorobenzene, followed by the reduction of the resulting nitro-intermediate to an aniline derivative. The synthesis culminates in a Sandmeyer reaction to introduce the bromine atom at the desired position.

II. The Three-Step Synthesis Pathway

The synthesis of 1-Bromo-5-chloro-2,3-difluorobenzene is proposed to proceed through the following three key transformations:

-

Nitration: Electrophilic aromatic substitution on 1-chloro-2,3-difluorobenzene to yield 1-chloro-2,3-difluoro-5-nitrobenzene.

-

Reduction: Conversion of the nitro group to an amine, affording 3-chloro-4,5-difluoroaniline.

-

Diazotization and Sandmeyer Reaction: Transformation of the aniline to the final product, 1-Bromo-5-chloro-2,3-difluorobenzene.

Logical Flow of the Synthesis Pathway

The Strategic Deployment of 1-Bromo-5-chloro-2,3-difluorobenzene in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The intricate dance of drug design necessitates a continuous evolution in the chemical scaffolds and building blocks at our disposal. Among these, halogenated aromatic compounds have emerged as particularly powerful tools, offering chemists nuanced control over the electronic and physicochemical properties of lead candidates. This guide delves into the specific potential of 1-Bromo-5-chloro-2,3-difluorobenzene, a uniquely functionalized benzene ring, in the realm of medicinal chemistry. We will explore its intrinsic properties, its strategic application in the synthesis of complex bioactive molecules, and the underlying rationale for its selection in drug discovery programs. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable protocols.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] Judicious placement of fluorine atoms can block sites of metabolic oxidation, enhance binding to target proteins through favorable electrostatic interactions, and fine-tune permeability across biological membranes.[3] Consequently, fluorinated building blocks are in high demand as they provide a reliable strategy to address potential liabilities in drug candidates and optimize their pharmacokinetic and pharmacodynamic profiles.[1]

Physicochemical Properties and Reactivity Profile of 1-Bromo-5-chloro-2,3-difluorobenzene

1-Bromo-5-chloro-2,3-difluorobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClF₂. Its structure presents a unique combination of halogens, each contributing to its overall reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Weight | 227.43 g/mol | [4] |

| Molecular Formula | C₆H₂BrClF₂ | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 72 °C at 5 mmHg | [5] |

| Density | 1.72 g/mL | [5] |

The key to the synthetic utility of this molecule lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond. This substantial difference in reactivity allows for selective functionalization at the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations. The two fluorine atoms, positioned ortho to each other, create a distinct electronic environment on the benzene ring, influencing the reactivity of the other substituents and modulating the properties of the final molecule.

Strategic Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers, and there is a continuous search for new scaffolds with improved potency, selectivity, and pharmacokinetic properties.

The 1-Bromo-5-chloro-2,3-difluorobenzene scaffold is particularly well-suited for the synthesis of a variety of kinase inhibitor classes. The brominated position serves as a handle for introducing the core heterocyclic motifs common in many kinase inhibitors, while the chloro and difluoro substituents can be used to fine-tune the molecule's interaction with the target kinase and modulate its drug-like properties.

Hypothetical Synthetic Pathway to a Novel Kinase Inhibitor

To illustrate the utility of 1-Bromo-5-chloro-2,3-difluorobenzene, we propose a hypothetical synthetic pathway to a novel kinase inhibitor, "Kinhibitor-789". This pathway utilizes two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Synthetic workflow for "Kinhibitor-789".

Step-by-Step Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

This protocol describes the palladium-catalyzed cross-coupling of 1-Bromo-5-chloro-2,3-difluorobenzene with a generic heterocyclic boronic ester.

Materials:

-

1-Bromo-5-chloro-2,3-difluorobenzene (1.0 eq)

-

Heterocyclic boronic ester (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon source

Procedure:

-

To a flame-dried round-bottom flask, add 1-Bromo-5-chloro-2,3-difluorobenzene, the heterocyclic boronic ester, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Kinhibitor-789

This protocol details the subsequent palladium-catalyzed C-N bond formation to introduce the amine side chain.

Materials:

-

Intermediate 1 (1.0 eq)

-

Amine side chain (1.5 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

NaOtBu (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon source

Procedure:

-

To a flame-dried Schlenk tube, add Intermediate 1, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by the amine side chain and NaOtBu.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-